molecular formula C9H15NOSi B13956004 Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- CAS No. 85719-72-8

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-

Cat. No.: B13956004
CAS No.: 85719-72-8
M. Wt: 181.31 g/mol
InChI Key: IWSCLNQGVISJDD-UHFFFAOYSA-N
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Description

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of pyridine with iodotrimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is unique due to the presence of the trimethylsilyl group at the 3-position, which imparts specific chemical properties such as increased volatility and chemical inertness. This makes it particularly useful in applications requiring selective reactions and protection of functional groups .

Properties

CAS No.

85719-72-8

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

trimethyl(pyridin-3-ylmethoxy)silane

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-5-4-6-10-7-9/h4-7H,8H2,1-3H3

InChI Key

IWSCLNQGVISJDD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CN=CC=C1

Origin of Product

United States

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